molecular formula C8H6ClF3O B1601332 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol CAS No. 81577-11-9

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

Cat. No. B1601332
CAS RN: 81577-11-9
M. Wt: 210.58 g/mol
InChI Key: IFUMGCOCVZUIRR-UHFFFAOYSA-N
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Description

The compound “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” is a fluorinated organic compound. Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased stability, lipophilicity, and bioavailability .


Synthesis Analysis

While specific synthesis methods for “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” were not found, similar compounds, such as triazoles, are synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines .


Molecular Structure Analysis

The molecular structure of “1-(3-Chlorophenyl)-2,2,2-trifluoroethanol” would likely consist of a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a trifluoroethanol group (an ethanol group where three hydrogen atoms are replaced by fluorine atoms). The ‘3-Chlorophenyl’ indicates that a chlorine atom is attached to the third carbon atom in the phenyl group .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 1-(3'-Chlorophenyl)-1-trimethylsilyl-1,2,2,2-tetrafluoroethane, a derivative of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol, has been synthesized and used to produce 1-substituted 2,2-difluorostyrenes through fluoride ion-catalyzed desilylative defluorination (Nakamura & Uneyama, 2007).
    • The enantioselectivity of lipase-catalyzed esterification of 1-(p-chlorophenyl)-2,2,2-trifluoroethanol in supercritical carbon dioxide can be controlled by altering pressure and temperature (Matsuda et al., 2003).
  • Pharmaceutical Applications :

    • N-(4-Chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown significant antibacterial and antifungal activities (Sujatha et al., 2019).
  • Materials Science :

    • Novel fluorinated polyimides derived from 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane show good solubility, thermal stability, and mechanical properties, making them suitable for various applications (Yin et al., 2005).
  • Optical Applications :

    • 1-(2-Methoxyphenyl)-3-(4-chlorophenyl) triazene, a compound related to 1-(3-Chlorophenyl)-2,2,2-trifluoroethanol, has been studied for its high nonlinear optical properties, showing potential for use in optical devices (Mostaghni et al., 2022).
  • Catalysis and Chemical Transformations :

    • Methyltrioxorhenium catalyzes the direct electrophilic trifluoromethylation of aromatic compounds using hypervalent iodine reagents, with 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Mejía & Togni, 2012).
  • Environmental Chemistry :

    • Complete dechlorination of DDT and its metabolites using NaOH and Pd/C catalyst in an alcohol mixture including 2,2,2-trifluoroethanol (Ukisu, 2008).

properties

IUPAC Name

1-(3-chlorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4,7,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUMGCOCVZUIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479594
Record name 1-(3-chlorophenyl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-2,2,2-trifluoroethanol

CAS RN

81577-11-9
Record name 1-(3-chlorophenyl)-2,2,2-trifluoroethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to Reference Example 8-12, by use of 3-chlorobenzaldehyde (500 mg, 3.56 mmol), (trifluoromethyl)trimethylsilane (631 μL, 4.27 mmol), tetrabutylammonium fluoride (a 1.0 mol/L solution in tetrahydrofuran, 360 μL, 0.360 mmol) and tetrahydrofuran (10 mL), the mixture was stirred and reacted at room temperature for 3 hours. Thus, 1-chloro-3-(2,2,2-trifluoro-1-hydroxyethyl)benzene (Compound DB) (1.02 g, yield: quantitative) was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Zhao, J Zhu, C Ni, J Hu - Synthesis, 2010 - thieme-connect.com
An unprecedented reductive nucleophilic trifluoromethylation of aldehydes by using phenyl trifluoromethyl sulfone is reported. Mercury (II) chloride efficiently activates magnesium metal …
Number of citations: 17 www.thieme-connect.com
AS Rowan, TS Moody, RM Howard… - Tetrahedron …, 2013 - Elsevier
Libraries of highly enantioenriched secondary alcohols in both enantiomeric forms were synthesised by enzymatic reduction of their parent ketones using selectAZyme™ carbonyl …
Number of citations: 36 www.sciencedirect.com
H Zhao, B Qin, X Liu, X Feng - Tetrahedron, 2007 - Elsevier
A new combinatorial catalyst system containing the disodium (R)-binaphtholate prepared in situ and a chiral quaternary ammonium salt was developed for enantioselective …
Number of citations: 74 www.sciencedirect.com
S Wu, J Guo, M Sohail, C Cao, FX Chen - Journal of Fluorine Chemistry, 2013 - Elsevier
A general catalytic enantioselective trifluoromethylation of aromatic aldehydes using (IPr)CuF and quinidine-derived quaternary ammonium salt as catalysts has been developed. A …
Number of citations: 26 www.sciencedirect.com

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